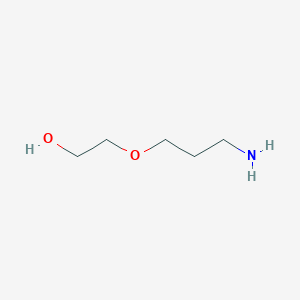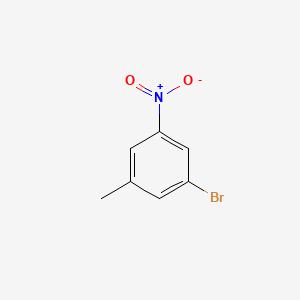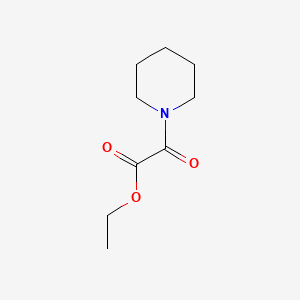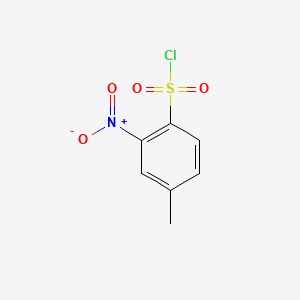
2-(3-氨基丙氧基)乙醇
描述
2-(3-Aminopropoxy)ethanol is a compound with the structural motif -CH(NH2)CH(OH)-, which is found in various proteins and peptides, such as N-terminal Ser or Thr and in hydroxylysine. This structure is significant for its rapid oxidation by periodate, generating an aldehyde useful in site-directed labeling processes (Geoghegan & Stroh, 1992).
Synthesis Analysis
2-(3-Aminopropoxy)ethanol and related structures can be synthesized through multiple methods. For example, direct catalytic asymmetric synthesis has been employed to create anti-1,2-amino alcohols and syn-1,2-diols, showcasing the versatility of these compounds in organic synthesis (Ramasastry et al., 2007).
Molecular Structure Analysis
Research involving compounds like 2-(3-Aminopropoxy)ethanol often focuses on understanding and manipulating their molecular structures for various applications, including site-directed labeling and the formation of complex molecules for biological applications. The precise manipulation of these structures allows for targeted chemical reactions and the creation of novel compounds with specific properties (Geoghegan & Stroh, 1992).
Chemical Reactions and Properties
The chemical properties of 2-(3-Aminopropoxy)ethanol derivatives, such as their reactivity with periodate to generate aldehydes, are crucial for bioconjugation techniques. This reactivity is harnessed in labeling peptides and proteins with biotin or fluorescent reporters, demonstrating the compound's utility in biochemical research and diagnostic applications (Geoghegan & Stroh, 1992).
Physical Properties Analysis
The physical properties of 2-(3-Aminopropoxy)ethanol and similar compounds, such as solubility, density, and boiling point, are essential for their application in synthesis and bioconjugation processes. Understanding these properties helps in the optimization of reaction conditions and the development of new materials and chemicals with desired functionalities.
Chemical Properties Analysis
2-(3-Aminopropoxy)ethanol's chemical properties, including its ability to undergo site-directed conjugation via periodate oxidation, are fundamental for its application in creating targeted modifications of peptides and proteins. This capability allows for the development of specific probes and markers in biological research, highlighting the compound's importance in scientific studies (Geoghegan & Stroh, 1992).
科学研究应用
聚合过程
- 硅烷偶联剂的聚合:Ogasawara 等人 (2001) 在“胶体和表面 A:物理化学和工程方面”中的研究讨论了硅烷偶联剂的聚合过程,包括乙氧基释放乙醇,这是缩合过程中的一个关键反应。本研究利用 1H NMR 光谱研究了乙醇释放的动力学,确定了两个独立的反应过程并计算了各种热力学参数 (Ogasawara 等人,2001).
液体中的分子堆积
- 1,2-乙二醇液体中的自组装:Świergiel 和 Jadżyn (2017) 在“分子液体杂志”中探讨了 1,2-乙二醇和 2-氨基乙醇等液体中的分子堆积。他们的研究重点说明了分子中的结构修饰,例如用羟基或氨基部分取代乙醇中 CH3 基团中的氢原子,如何显着影响所得化合物的摩尔体积和分子堆积 (Świergiel 和 Jadżyn,2017).
受体研究
- 受体的分化:Lands、Ludueña 和 Buzzo (1967) 在“生命科学”中研究了 1-(3,4-二羟基苯基)-2-氨基乙醇的结构修饰,观察到拟交感活性发生变化。本研究有助于了解 β 受体群及其对相关化合物各种结构修饰的反应性 (Lands 等人,1967).
合成和应用
- 杂环化合物的合成:Kametani 等人 (1970) 在“化学与制药公告”中探讨了 2-氨基-(3-羟基苯基)乙醇的合成及其在合成各种杂环化合物中的应用。本研究提供了对酚环化过程和特定异喹啉形成的见解 (Kametani 等人,1970).
聚合催化剂
- 聚合过程中的催化:Bakkali-Hassani 等人 (2018) 在“大分子”中研究了使用市售氨基醇作为 2-甲基-N-甲苯磺酰基氮丙啶开环聚合的引发剂。本研究重点说明了氨基醇在催化聚合物合成中的潜力,为各种远端和嵌段共聚物提供了直接途径 (Bakkali-Hassani 等人,2018).
安全和危害
属性
IUPAC Name |
2-(3-aminopropoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c6-2-1-4-8-5-3-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFCBBLSKSECMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53424-04-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53424-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID301210398 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropoxy)ethanol | |
CAS RN |
53424-04-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)





![[1,1':4',1''-Terphenyl]-4-carbonitrile, 4''-pentyl-](/img/structure/B1266686.png)




